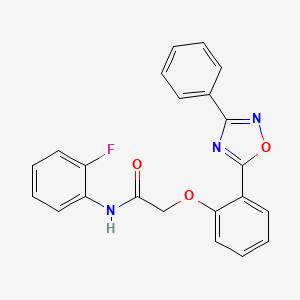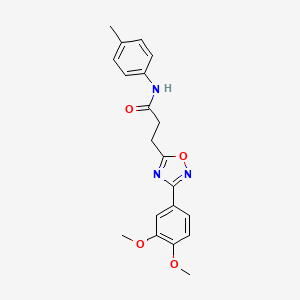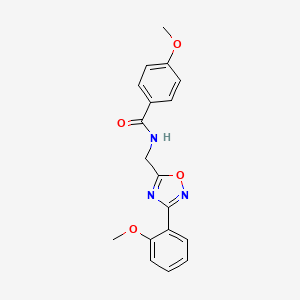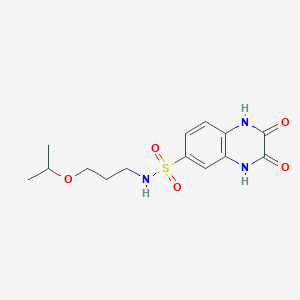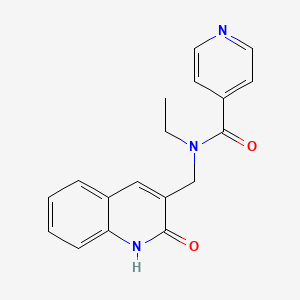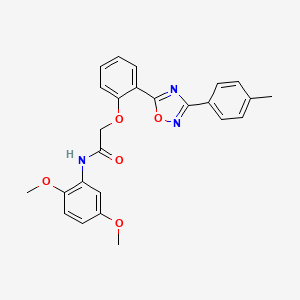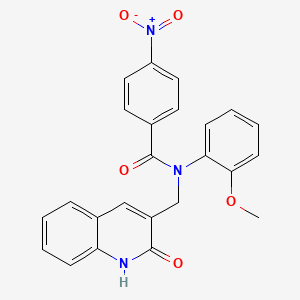
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. HQNO is a member of the nitroaromatic family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting bacterial respiration, disrupting the electron transport chain, and inducing oxidative stress. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to modulate the expression of genes involved in bacterial virulence and biofilm formation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against drug-resistant bacterial strains, making it a promising candidate for the development of new antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is its broad-spectrum activity against bacterial, fungal, and parasitic pathogens. It has also been found to be effective against drug-resistant strains, making it a promising candidate for the development of new antibacterial agents. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a synthetic compound that requires careful handling and storage. It is also relatively expensive and may not be suitable for large-scale production.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. One area of interest is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. Another area of interest is the investigation of the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, which may provide insights into new targets for drug development. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit activity against cancer cells and may have potential as an anticancer agent. Further research is needed to explore these and other potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyaniline, followed by nitration and amidation. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a complex process that requires careful attention to detail and precise control over reaction conditions.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic properties. It has been shown to be effective against a variety of bacterial strains, including Pseudomonas aeruginosa, a pathogen commonly associated with hospital-acquired infections. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis, a potentially fatal disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-22-9-5-4-8-21(22)26(24(29)16-10-12-19(13-11-16)27(30)31)15-18-14-17-6-2-3-7-20(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNDBDHIQFWSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

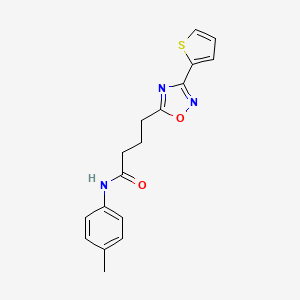
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7689626.png)
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7689643.png)
